1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one
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Overview
Description
1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C₁₃H₁₀Cl₂FNOS This compound features a pyrrole ring substituted with a phenyl group, a dichloro(fluoro)methylthio group, and an ethanone group
Preparation Methods
The synthesis of 1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-1H-pyrrole-3-carbaldehyde with dichloro(fluoro)methylthio reagent under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one can be compared with similar compounds such as:
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of an ethanone group.
1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)methanol: This compound features a methanol group instead of an ethanone group.
Properties
CAS No. |
87388-84-9 |
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Molecular Formula |
C13H10Cl2FNOS |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
1-[1-[dichloro(fluoro)methyl]sulfanyl-4-phenylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H10Cl2FNOS/c1-9(18)11-7-17(19-13(14,15)16)8-12(11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
OIAWLNAFXDWBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1C2=CC=CC=C2)SC(F)(Cl)Cl |
Origin of Product |
United States |
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